2-Methyl-2-[1-(2-methylcyclohex-3-en-1-yl)ethoxy]propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-[1-(2-methylcyclohex-3-en-1-yl)ethoxy]propan-1-ol is an organic compound with a complex structure that includes a cyclohexene ring and a propanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-[1-(2-methylcyclohex-3-en-1-yl)ethoxy]propan-1-ol can be achieved through several methods. One common approach involves the reaction of 2-methylcyclohex-3-en-1-ol with an appropriate alkylating agent under controlled conditions. The reaction typically requires a catalyst and may involve steps such as hydrolysis and decarboxylation .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions is crucial for efficient production. Specific details on industrial methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-[1-(2-methylcyclohex-3-en-1-yl)ethoxy]propan-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides and strong bases are typically employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols.
Scientific Research Applications
2-Methyl-2-[1-(2-methylcyclohex-3-en-1-yl)ethoxy]propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Methyl-2-[1-(2-methylcyclohex-3-en-1-yl)ethoxy]propan-1-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and metabolic functions.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2-cyclohexen-1-one: Shares a similar cyclohexene structure but differs in functional groups.
3-Methyl-2-cyclohexen-1-ol: Another related compound with a similar backbone but different substituents.
Uniqueness
2-Methyl-2-[1-(2-methylcyclohex-3-en-1-yl)ethoxy]propan-1-ol is unique due to its specific combination of functional groups and structural features. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
838854-21-0 |
---|---|
Molecular Formula |
C13H24O2 |
Molecular Weight |
212.33 g/mol |
IUPAC Name |
2-methyl-2-[1-(2-methylcyclohex-3-en-1-yl)ethoxy]propan-1-ol |
InChI |
InChI=1S/C13H24O2/c1-10-7-5-6-8-12(10)11(2)15-13(3,4)9-14/h5,7,10-12,14H,6,8-9H2,1-4H3 |
InChI Key |
WKROYGNLMDIQHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=CCCC1C(C)OC(C)(C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.